Ramipril isopropyl ester
Description
Contextualization as a Related Substance in Angiotensin-Converting Enzyme Inhibitor (ACEI) Chemistry
Ramipril (B1678797) isopropyl ester is recognized as a specified impurity of ramipril, often designated as "Ramipril Impurity B" in pharmacopoeial monographs. ncats.iosynzeal.comgoogle.com It is a process-related impurity and a potential degradation product that is structurally very similar to the active pharmaceutical ingredient (API). ncats.iogoogle.com Chemically, it is identified as (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. synzeal.com
The formation of this ester derivative can occur during the synthesis of ramipril or as a result of degradation. google.comgoogle.com The core structure is closely related to ramipril, with the key difference being the presence of an isopropyl ester group instead of the ethyl ester group found in the parent ramipril molecule. synzeal.comgoogle.com The European Pharmacopoeia (EP) lists this compound as a specified impurity, highlighting its importance in the quality assessment of ramipril. nih.gov
In the broader context of ACE inhibitor chemistry, the control of such ester-related impurities is a common challenge. The presence of ester functional groups in many ACE inhibitors, like ramipril, makes them susceptible to hydrolysis and transesterification reactions, leading to the formation of related substances such as ramipril isopropyl ester. nih.govresearchgate.net
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| Systematic Name | (2S,3aS,6aS)-1-((2S)-2-(((1S)-1-((1-Methylethoxy)carbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid | ncats.io |
| Synonyms | Ramipril Impurity B, Ramipril USP Related Compound B | ncats.iosynzeal.com |
| Molecular Formula | C₂₄H₃₄N₂O₅ | nih.govpharmaffiliates.com |
| Molecular Weight | 430.54 g/mol | nih.govpharmaffiliates.com |
| CAS Number | 295328-72-2 | nih.govpharmaffiliates.com |
Significance in the Purity and Stability Profile of Ramipril Formulations
The presence and quantity of this compound are critical indicators of the purity and stability of ramipril drug products. nih.gov Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set strict limits for impurities in pharmaceutical products to ensure their safety and efficacy. medpharmres.comgoogle.com For ramipril, being substantially pure means containing less than 0.5%, or in some cases less than 0.1%, by weight of any individual impurity, including this compound. google.com
Stability studies on ramipril formulations often monitor the levels of key degradation products, including ramipril diketopiperazine (Impurity D) and ramipril diacid (Impurity E), which are formed through cyclization and hydrolysis, respectively. nih.govspectroscopyonline.comgoogle.com this compound is also considered in these stability assessments, as its formation can indicate degradation pathways involving transesterification, potentially influenced by formulation excipients or storage conditions. google.comgoogle.com
Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed for the detection and quantification of this compound. google.comazolifesciences.com These methods are designed to be stability-indicating, meaning they can separate the API from its impurities and degradation products. In a typical HPLC analysis, this compound has a distinct retention time relative to ramipril, allowing for its precise measurement. google.com For instance, one method reports a relative retention time of approximately 1.15 for this compound compared to ramipril. google.com The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography further aids in the confident identification and characterization of such impurities. azolifesciences.com
Table 2: Analytical Data for this compound
| Parameter | Value | Method | Source |
|---|---|---|---|
| Relative Retention Time | ~1.15 | HPLC | google.com |
| Detection Limit | Spiked at 0.1% (w/w) | UPLC-ToF-MS | azolifesciences.com |
| Regulatory Limit | < 0.5% or < 0.1% (individual impurity) | HPLC | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHJJCWHNPKTH-MQBSTWLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295328-72-2 | |
| Record name | Ramipril isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMIPRIL ISOPROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving Isopropyl Ester Derivatives
Approaches to the Chemical Synthesis of Ramipril (B1678797) Isopropyl Ester
While primarily known as an impurity, the synthesis of Ramipril isopropyl ester can be approached through established organic chemistry reactions. These methods are crucial for preparing reference standards needed for analytical testing.
The direct synthesis of this compound can be hypothetically achieved through Fischer-Speier esterification. This method would involve reacting the corresponding di-acid precursor of Ramipril, known as Ramiprilat (B1678798), with an excess of isopropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heat to drive the equilibrium towards the formation of the ester and water. The general principle is analogous to the synthesis of other Ramipril esters, such as the benzyl (B1604629) ester, which is prepared by reacting the appropriate carboxylic acid intermediate with benzyl alcohol. google.comepo.org
Transesterification is a more plausible and documented pathway for the formation of this compound, particularly from the parent drug, Ramipril, which is an ethyl ester. nih.gov This chemical transformation involves the substitution of the ethyl group of the Ramipril molecule with an isopropyl group from isopropyl alcohol. The reaction can be catalyzed by either an acid or a base.
Detailed studies on the synthesis of the analogous Ramipril methyl ester (Ramipril Impurity A) via transesterification provide a strong model for this process. medpharmres.comvjol.info.vn In these syntheses, Ramipril is heated with methanol (B129727) in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide to yield the methyl ester. medpharmres.comevitachem.com A patent also notes that esters other than the methyl ester can be prepared by transesterification. google.com Applying this to the isopropyl derivative, the reaction would proceed by heating Ramipril with isopropyl alcohol and a suitable catalyst.
Table 1: Comparison of Potential Transesterification Conditions for this compound Synthesis
| Parameter | Base-Catalyzed Method | Acid-Catalyzed Method |
| Precursor | Ramipril (Ethyl Ester) | Ramipril (Ethyl Ester) |
| Reagent | Isopropyl Alcohol | Isopropyl Alcohol |
| Catalyst | Sodium or Potassium Hydroxide | Sulfuric Acid, HCl |
| Mechanism | Nucleophilic attack by isopropoxide anion | Protonation of the carbonyl group, followed by nucleophilic attack by isopropyl alcohol |
| Conditions | Typically requires heating | Often requires heating and removal of ethanol (B145695) to shift equilibrium |
Occurrence and Formation Pathways during Ramipril Synthesis
The presence of this compound in the final drug product is generally undesirable and strictly controlled by regulatory bodies. google.com Its formation is a direct consequence of the specific chemical environment present during the manufacturing of Ramipril.
The synthesis of Ramipril is a complex, multi-step process where various intermediates and reagents are used. google.com Impurities like the isopropyl ester can arise if isopropyl alcohol or related isopropyl-containing compounds are present during key reaction or purification steps. If conditions are favorable for esterification or transesterification (e.g., presence of acidic or basic catalysts, elevated temperatures), the parent Ramipril molecule or its carboxylic acid precursors can react to form this byproduct.
The choice of solvents and reagents has a critical impact on the impurity profile of the final active pharmaceutical ingredient (API). Isopropyl alcohol is a common solvent in pharmaceutical manufacturing due to its favorable properties. Its use in the Ramipril synthesis process, particularly during purification, crystallization, or as a solvent in a reaction step, is a primary pathway for the formation of this compound. google.com For example, the recrystallization of a related Ramipril impurity from isopropanol (B130326) has been documented. medpharmres.com If the Ramipril API is crystallized from an isopropanol-containing solvent system, trace amounts of the isopropyl ester can form, especially if the mixture is heated for extended periods or contains residual catalytic species.
Table 2: Factors Influencing the Formation of this compound Impurity
| Influencing Factor | Description |
| Solvent Choice | Use of isopropyl alcohol as a reaction or purification solvent. google.com |
| Temperature | Elevated temperatures during processing or purification can accelerate the rate of transesterification. |
| pH / Catalysts | Presence of residual acidic or basic materials can catalyze the ester formation. |
| Reaction Time | Longer exposure times to the above conditions increase the likelihood of impurity formation. |
| Water Content | Low water content can favor the forward esterification/transesterification reaction. |
Role of Isopropyl Alcohol as a Reagent or Solvent in Related Synthetic Processes
Beyond being the direct source of the isopropyl group in the ester impurity, isopropyl alcohol plays several roles in the broader context of Ramipril synthesis and purification. Patents related to Ramipril's manufacturing describe the use of isopropyl alcohol as a suitable solvent for purification and for the preparation of intermediate salts. google.com For example, an isopropanolic solution of hydrochloric acid may be used to crystallize an intermediate. google.com
Furthermore, in the synthesis of Ramipril impurity A (the methyl ester), isopropanol is used as the solvent of choice for recrystallization to achieve a high-purity product. medpharmres.com This highlights its utility in the purification stages of related compounds. While beneficial for purifying certain compounds, its presence at any stage where the Ramipril molecule is also present carries the inherent risk of forming the this compound impurity through the mechanisms described above.
Stereochemical Investigations of Ramipril Isopropyl Ester and Analogue Chiral Compounds
Elucidation of Absolute and Relative Stereochemistry in Ramipril (B1678797) Isopropyl Ester Structures
Ramipril isopropyl ester possesses multiple chiral centers, leading to the possibility of several stereoisomers. The therapeutically active form is specifically the (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(isopropoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. nih.govsigmaaldrich.comcymitquimica.com This precise spatial arrangement of atoms is crucial for its potent inhibition of the angiotensin-converting enzyme.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are instrumental in confirming the structure of this compound and its related impurities. spectroscopyonline.commedpharmres.com These methods, while not always definitive for determining absolute stereochemistry on their own, are crucial for establishing the relative stereochemistry and for identifying and characterizing any stereoisomeric impurities that may arise during synthesis. spectroscopyonline.com
Table 1: Stereochemical Descriptors for this compound
| Feature | Description |
| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(isopropoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
| InChI Key | WJWHJJCWHNPKTH-MQBSTWLZSA-N |
| Number of Chiral Centers | 5 |
| Active Stereoisomer | All-S configuration |
Enantioselective Synthesis Strategies for Chiral Moieties Relevant to this compound
The synthesis of the optically pure this compound relies on the stereocontrolled synthesis of its key chiral building blocks. The two primary chiral fragments are (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid and N-[(1S)-1-(alkoxycarbonyl)-3-phenylpropyl]-L-alanine. tandfonline.comepo.org Various enantioselective strategies have been developed to obtain these intermediates with high optical purity.
One common approach for obtaining the bicyclic amino acid, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, involves the resolution of a racemic mixture of its benzyl (B1604629) ester. google.com This is often achieved through diastereomeric salt formation with a chiral resolving agent, such as mandelic acid or N-benzyloxycarbonyl-L-phenylalanine. google.com The diastereomers, having different physical properties, can then be separated by crystallization. Another strategy involves enzymatic hydrolysis of a precursor, such as a hydantoin (B18101) derivative, to yield an optically pure amino acid that is subsequently cyclized. googleapis.com
For the synthesis of the N-substituted alanine (B10760859) moiety, N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine, stereoselective enzymatic synthesis has been explored. scispace.com For instance, the enzyme Lipase has been used to catalyze the condensation of appropriate precursors, leading to the desired (S,S) configuration with high chiral purity. scispace.com Chemical methods often involve the coupling of L-alanine with a chiral phenylpropyl derivative, where the stereochemistry is established in an earlier step. prepchem.comchemicalbook.comgoogle.com
Table 2: Enantioselective Synthesis Approaches for Ramipril Intermediates
| Chiral Intermediate | Synthesis Strategy | Key Features |
| (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Diastereomeric salt resolution | Use of chiral acids like mandelic acid to separate enantiomers of the benzyl ester precursor. google.com |
| (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Enzymatic hydrolysis | Stereoselective hydrolysis of a hydantoin precursor to yield an optically pure amino acid. googleapis.com |
| N-[(1S)-1-(Alkoxycarbonyl)-3-phenylpropyl]-L-alanine | Enzymatic synthesis | Lipase-catalyzed condensation to achieve high stereoselectivity for the desired (S,S) isomer. scispace.com |
| N-[(1S)-1-(Alkoxycarbonyl)-3-phenylpropyl]-L-alanine | Chemical synthesis with chiral precursors | Coupling of L-alanine with a pre-synthesized chiral phenylpropyl synthon. prepchem.comchemicalbook.com |
Stereochemical Control and Purity in Related Chemical Syntheses
Maintaining stereochemical integrity throughout the multi-step synthesis of ramipril and its esters is paramount. The presence of even small amounts of undesired stereoisomers can affect the therapeutic efficacy and safety of the final drug product. Therefore, stringent control and analysis of stereochemical purity are essential.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the stereochemical purity of ramipril and its intermediates. researchgate.net Chiral stationary phases (CSPs) are particularly effective for separating enantiomers and diastereomers. tandfonline.comresearchgate.net For instance, a Chiralcel OT(+) column has been used to separate the enantiomers of a key precursor to ramipril. tandfonline.comtandfonline.com The development of validated chiral HPLC methods allows for the quantification of minute amounts of the undesired stereoisomers.
During the synthesis, impurities can arise from incomplete resolution of enantiomers or from epimerization at one or more of the chiral centers. google.com For example, the resolution of benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate can sometimes be contaminated with the (R,R,R)-stereoisomer. google.com The identification and characterization of such stereoisomeric impurities are crucial for process optimization and quality control. spectroscopyonline.comsynthinkchemicals.com Techniques such as LC-MS/MS are employed for the structural elucidation of these impurities. spectroscopyonline.com
Table 3: Methods for Stereochemical Purity Control
| Method | Application | Details |
| Chiral HPLC | Separation and quantification of stereoisomers | Use of chiral stationary phases like Chiralcel OJ-H to resolve enantiomers and diastereomers of ramipril and its precursors. tandfonline.com |
| LC-MS/MS | Identification of stereoisomeric impurities | Provides structural information on impurities, including their mass and fragmentation patterns, aiding in their characterization. spectroscopyonline.com |
| Diastereomeric Crystallization | Purification of chiral intermediates | Separation of diastereomeric salts based on their differential solubility to obtain enantiomerically enriched compounds. google.com |
Chemical Stability and Mechanistic Elucidation of Degradation Pathways
Forced Degradation Studies and Kinetic Analysis of Chemical Decomposition
Forced degradation, or stress testing, is a pivotal component in the development of pharmaceuticals. It involves subjecting the drug substance to harsh conditions to accelerate its decomposition. This process helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. The degradation of ramipril (B1678797) and its esters, including the isopropyl ester, has been shown to follow first-order kinetics. nih.govmdpi.com
Hydrolytic Degradation Profiles under Acidic, Alkaline, and Neutral Conditions
The ester and amide functional groups in ramipril isopropyl ester render it susceptible to hydrolysis. The rate and pathway of this degradation are highly dependent on the pH of the environment.
Acidic Conditions: Under acidic conditions (e.g., 0.1 N HCl), the primary degradation pathway is the hydrolysis of the ester group, leading to the formation of ramiprilat (B1678798), the active diacid metabolite. researchgate.netresearchgate.net
Alkaline Conditions: In alkaline media (e.g., 0.1 N NaOH), the degradation is more pronounced. researchgate.netnih.gov The alkaline environment facilitates not only the hydrolysis of the ester to form ramiprilat but also promotes intramolecular cyclization, resulting in the formation of diketopiperazine derivatives. nih.govgoogle.com The degradation to ramiprilat is considered a preferred pathway in some formulations as it yields the active metabolite. google.comgoogle.com
Neutral Conditions: this compound exhibits greater stability under neutral pH conditions compared to acidic or alkaline environments. researchgate.netresearchgate.net However, some degradation can still occur, particularly with exposure to moisture. nih.gov
| Condition | Primary Degradation Pathway(s) | Key Degradation Product(s) |
|---|---|---|
| Acidic | Ester Hydrolysis | Ramiprilat |
| Alkaline | Ester Hydrolysis and Intramolecular Cyclization | Ramiprilat, Diketopiperazine derivatives |
| Neutral | Minimal Degradation | Trace amounts of hydrolysis and cyclization products |
Oxidative Degradation Mechanisms and Reactive Oxygen Species Involvement
Oxidative stress can also lead to the degradation of this compound. The molecule is susceptible to oxidation, and studies have been conducted using agents like hydrogen peroxide to simulate this process. researchgate.netresearchgate.net While the specific mechanisms involving reactive oxygen species (ROS) for the isopropyl ester are not extensively detailed in the provided search results, the general understanding of drug oxidation suggests that functional groups within the molecule can be targeted by ROS, leading to a variety of degradation products. mdpi.com The development of stability-indicating methods often includes oxidative stress testing to ensure these potential degradants can be detected. medpharmres.com
Thermal Degradation Pathways and Reaction Thermodynamics
Elevated temperatures can significantly accelerate the degradation of this compound. nih.govnih.gov Thermal stress can induce both hydrolysis and intramolecular cyclization, with the formation of diketopiperazine derivatives being a notable pathway, especially in the solid state. researchgate.netgoogle.com Kinetic studies have determined the degradation to be a first-order reaction. mdpi.com Thermodynamic parameters such as the energy of activation, enthalpy, and entropy have been calculated, indicating that the degradation reaction is endothermic and favored. mdpi.comresearchgate.net This information is crucial for determining appropriate storage conditions and predicting the shelf life of the drug product.
Photolytic Degradation Processes and Photochemical Reactivity
Photostability is another important aspect of a drug's stability profile. While some studies suggest that ramipril is stable under photolytic conditions (UV and visible light) researchgate.netresearchgate.netresearchgate.net, others indicate that it can be susceptible to photodegradation. researchgate.net The discrepancies may arise from different experimental conditions. When photodegradation does occur, it can involve complex photochemical reactions. Radical identification tests in some studies on ramipril degradation have implicated species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) as being involved in the degradation process, which can be initiated by light. nih.gov
Identification and Structural Elucidation of Chemical Degradation Products
Identifying and characterizing the chemical structures of degradation products is a critical step in ensuring the safety and quality of a pharmaceutical product. Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for this purpose. nih.govspectroscopyonline.com
Formation of Diketopiperazine Derivatives
A major degradation pathway for ramipril and its esters is the intramolecular cyclization to form a diketopiperazine (DKP) derivative. nih.govspectroscopyonline.com This impurity, referred to as ramipril diketopiperazine or impurity D in the European Pharmacopoeia, is formed through the condensation of the amino and carboxylic acid moieties within the molecule. google.comspectroscopyonline.com The formation of this DKP is particularly prominent under thermal stress and in the presence of moisture. nih.govresearchgate.netgoogle.com The structure of this degradation product has been extensively studied and confirmed using spectroscopic techniques. spectroscopyonline.com The presence of DKP is a key parameter monitored in stability studies of ramipril formulations. google.com
| Degradation Product | Formation Pathway | Common Stress Conditions |
|---|---|---|
| Ramiprilat (Ramipril Diacid) | Hydrolysis of the ester group | Acidic and Alkaline Conditions |
| Ramipril Diketopiperazine | Intramolecular Cyclization | Thermal Stress, Alkaline Conditions, Presence of Moisture |
Generation of Ramiprilat (Diacid Analogues) through Ester Hydrolysis
One of the principal degradation pathways for ramipril and its ester analogues is the hydrolysis of the side-chain ester group. google.com This reaction cleaves the isopropyl ester moiety, yielding the active diacid metabolite, Ramiprilat (also known as ramipril diacid or Impurity E in the European Pharmacopoeia). nih.govspectroscopyonline.comchemicalbook.com
The presence of moisture is a critical factor for this hydrolytic degradation to occur. nih.govresearchgate.net The reaction is particularly accelerated under alkaline (basic) pH conditions. nih.govresearchgate.net Forced degradation studies performed on ramipril consistently show that in the presence of a base, such as 0.1 N sodium hydroxide (B78521) (NaOH), the primary degradation product formed is Ramiprilat. researchgate.netresearchgate.net In one study, exposure to an alkaline medium resulted in the conversion of over 50% of the parent drug to this diacid impurity. researchgate.net This pathway is significant because Ramiprilat is the pharmacologically active form of the drug; however, its premature formation in a dosage form prior to administration is considered degradation, affecting the product's stability and predictable bioavailability. chemicalbook.com
Characterization of Other Chemically Derived Impurities
Beyond ester hydrolysis, a second major degradation pathway involves an intramolecular cyclization reaction to form a diketopiperazine derivative, commonly referred to as Ramipril diketopiperazine or DKP (Impurity D in the European Pharmacopoeia). nih.govspectroscopyonline.com This process occurs through the condensation of the two amino acid moieties within the ramipril structure, leading to the formation of a stable six-membered ring.
The formation of the DKP impurity is particularly favored under conditions of dry heat and in the solid state. mdpi.com Unlike hydrolysis, which is predominant in alkaline solutions, DKP formation is often the main degradation product in acidic or neutral conditions. researchgate.net For example, studies have shown that in buffer solutions of pH 3 and pH 5, Ramipril diketopiperazine is a detectable impurity. researchgate.net Forced degradation studies under thermal stress also confirm the formation of this impurity. researchgate.netmdpi.com
Investigation of Factors Modulating Chemical Stability
The rate and pathway of degradation for this compound are not intrinsic constants but are heavily influenced by a range of external factors. These include pH, the composition of the solvent system, and the presence of pharmaceutical excipients.
pH-Rate Profiles and Buffer Catalysis in Degradation Reactions
The pH of the environment is one of the most critical factors governing the stability of ramipril and its esters. The degradation follows distinct pathways depending on the pH, with the rate of degradation being significantly pH-dependent.
Alkaline Conditions (pH > 7): In basic media, the degradation is dominated by the hydrolysis of the ester group, leading to the preferential formation of Ramiprilat. researchgate.net Formulations that are basic have been found to favor this degradation pathway. nih.gov
Acidic and Neutral Conditions (pH < 7): In acidic to neutral environments, the molecule is more prone to intramolecular cyclization, resulting in the formation of the inactive Ramipril diketopiperazine impurity. nih.govresearchgate.net Studies have shown that the slowest degradation occurs in a weakly acidic environment, with a pH of 5.0 identified as promoting the greatest stability in some formulations. nih.gov
The following table summarizes the findings from a study on the stability of ramipril in buffer solutions at 90°C, illustrating the influence of pH on the degradation pathway.
| pH | Major Degradation Product | Percentage of Impurity Formed |
| 3 | Ramipril-diketopiperazine (Impurity D) | > 0.2% |
| 5 | Ramipril-diketopiperazine (Impurity D) | > 0.2% |
| 8 | Ramipril-diacid (Ramiprilat, Impurity E) | > 1.0% |
Data sourced from a study on ramipril stability in various pH buffers. researchgate.net
Influence of Solvent Systems and Ionic Strength on Chemical Integrity
The composition of the solvent system, particularly the presence of water, plays a pivotal role in the chemical stability of this compound. Given that hydrolysis is a primary degradation route, protecting the compound from moisture is crucial for maintaining its integrity in solid dosage forms. researchgate.net The molecule's susceptibility to moisture is a known challenge during the manufacturing of tablet formulations, especially when wet granulation techniques are used. researchgate.net
Conversely, formulating the lipophilic drug in a non-aqueous, lipophilic environment, such as in a nanoemulsion, has been shown to enhance its stability by shielding the ester group from water. nih.gov Studies on various ACE inhibitors have not generally identified ionic strength as a significant factor affecting degradation rates compared to the profound effects of pH and temperature.
Impact of Chemical Excipients on Compound Stability
The excipients used in a pharmaceutical formulation can significantly impact the stability of the API. Interactions between the drug and excipients can either accelerate degradation or provide a stabilizing effect. Comprehensive studies on ramipril in the solid state have demonstrated that its stability is influenced by the choice of excipients. researchgate.net
In one study, excipients such as talc, starch, methylcellulose (B11928114), and hydroxypropyl methylcellulose (HPMC) were found to stabilize the pure ramipril substance. researchgate.net However, the physical stress of the tableting process itself can deteriorate stability. Other research has focused on using alkaline excipients to create a basic microenvironment within the dosage form. This strategy can purposefully shift the degradation pathway away from the formation of the inactive DKP impurity and toward the formation of the active metabolite, Ramiprilat.
The table below shows the degradation of ramipril when mixed with various excipients and stored under accelerated conditions (T = 343 K, RH = 76.0%).
| Formulation | Degradation Rate Constant (k) x 10⁻⁸ (s⁻¹) |
| Pure Ramipril | 1.34 |
| Ramipril + Starch | 0.95 |
| Ramipril + Talc | 0.81 |
| Ramipril + HPMC | 0.58 |
| Ramipril + Methylcellulose | 0.44 |
Data adapted from solid-state stability studies of ramipril. researchgate.net These findings indicate that all the tested excipients had a stabilizing effect compared to the pure drug under these specific stress conditions.
Advanced Analytical Techniques for Characterization, Identification, and Quantification
Chromatographic Method Development and Validation for Purity Assessment
Chromatographic techniques are fundamental in pharmaceutical analysis for separating and quantifying impurities. The development of stability-indicating methods is crucial for accurately assessing the purity of active pharmaceutical ingredients (APIs) and finished drug products.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of ramipril (B1678797) and the profiling of its related substances, including ramipril isopropyl ester. The development of a successful HPLC method involves optimizing various parameters to achieve adequate separation of the main compound from all potential impurities.
Method development for ramipril impurity analysis often employs reversed-phase chromatography with C18 columns. A key challenge is to achieve resolution between ramipril and its structurally similar impurities. Gradient elution is frequently utilized to effectively separate a wide range of compounds with different polarities within a reasonable timeframe. For instance, a gradient mobile phase consisting of an aqueous buffer (like sodium hexanesulfonate or phosphate buffer at an acidic pH) and an organic modifier (typically acetonitrile) has been shown to be effective. mdpi.comresearchgate.net The detection wavelength is commonly set at 210 nm, where the analytes exhibit significant absorbance. medpharmres.comspectroscopyonline.com
Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. mdpi.comasianjpr.com Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comglobalresearchonline.net Specificity is demonstrated by the ability of the method to resolve the this compound peak from other impurities and the main ramipril peak.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase (Column) | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) mdpi.com | Gemini C18 (250 x 4.6 mm; 5 µm) medpharmres.com | LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm) nih.gov |
| Mobile Phase | Gradient: A) 0.2 g/L Sodium Hexanesulfonate (pH 2.7), B) Acetonitrile mdpi.com | Gradient: A) Sodium Perchlorate buffer (pH 3.6) with Acetonitrile, B) Sodium Perchlorate buffer (pH 2.6) with Acetonitrile medpharmres.com | Isocratic: Acetonitrile/Phosphate buffer (0.035 mol/L, pH 2.0) (65:35, v/v) nih.gov |
| Flow Rate | 1.5 mL/min mdpi.com | 1.0 mL/min medpharmres.com | 1.0 mL/min nih.gov |
| Detection | 210 nm mdpi.com | 210 nm medpharmres.com | 213 nm nih.gov |
| Column Temperature | Ambient mdpi.com | 65 °C medpharmres.com | Not Specified |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC. For impurity profiling, this translates into better separation of closely eluting peaks and shorter analysis times.
In the context of ramipril analysis, UHPLC systems coupled with mass spectrometry detectors have been employed for the quantification of ramipril and its active metabolite, ramiprilat (B1678798), in biological matrices. nih.gov The principles of these high-efficiency separations are directly applicable to impurity profiling. A study utilizing an ACQUITY UPLC I-Class PLUS System demonstrated the separation of ramipril from four of its related substances, including this compound, within a rapid four-minute runtime. This rapid analysis is enabled by the fast scanning rates of modern detectors and the high pressures tolerated by UHPLC systems, which allow for faster flow rates without compromising separation efficiency. spectralworks.com The enhanced resolution provided by UHPLC is particularly advantageous for resolving isomeric impurities or those with very similar chemical structures to the parent drug.
Gas Chromatography (GC) for Volatile Related Substances
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In pharmaceutical analysis, its primary role is for the determination of residual solvents in APIs and drug products, as mandated by ICH guidelines. It is also used for the analysis of volatile impurities that may be present as raw materials, by-products, or degradation products.
Spectroscopic and Spectrometric Approaches for Molecular Structure Elucidation
While chromatography is used for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of impurities.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying impurities. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. srce.hr
In one application, an ACQUITY RDa Detector, a compact TOF mass spectrometer, was used to analyze ramipril spiked with 0.1% (w/w) of four related impurities, including this compound. spectralworks.com The system was able to detect all compounds with excellent mass accuracies of ≤2 ppm, confirming their identity.
Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. ijcap.in This fragmentation pattern is often unique to a specific molecule and can be used to confirm its structure. For this compound, the precursor ion would be its protonated molecule [M+H]⁺ at m/z 431. The fragmentation pattern would be expected to be similar to that of ramipril, with characteristic losses related to the isopropyl ester group instead of the ethyl ester group. This allows for the differentiation between various ester-related impurities. spectroscopyonline.com
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |
|---|---|---|---|---|
| Ramipril | C₂₃H₃₂N₂O₅ | 417.2384 | 417.2382 | -0.5 |
| This compound | C₂₄H₃₄N₂O₅ | 431.2541 | 431.2536 | -1.2 |
| Ramipril Methyl Ester | C₂₂H₃₀N₂O₅ | 403.2228 | 403.2226 | -0.5 |
Data adapted from Waters Application Note 720007137EN.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of atoms and their connectivity within a molecule. nih.gov
For the structural confirmation of this compound, NMR analysis would focus on identifying the specific signals corresponding to the isopropyl group, which are distinct from the ethyl group signals in the parent ramipril molecule. The ¹H NMR spectrum would be expected to show a septet (for the CH proton) and a doublet (for the two CH₃ groups) characteristic of an isopropyl moiety. Similarly, the ¹³C NMR spectrum would display unique signals for the methine and methyl carbons of the isopropyl group. spectroscopyonline.com By comparing the full NMR dataset with that of ramipril, a comprehensive and definitive structural assignment of the impurity can be made. medpharmres.com
Infrared (IR) Spectroscopy for Functional Group Identification and Polymorphism
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and to investigate polymorphism. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), allowing for their identification.
Key functional groups in this compound and their expected IR absorption regions include:
N-H Stretch: The secondary amine group (N-H) typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. Studies on Ramipril have identified a peak around 3278 cm⁻¹ corresponding to the N-H vibration. jppres.com
C-H Stretch: The molecule contains various sp³ hybridized carbons (alkanes). These C-H bonds typically show stretching vibrations in the 2850-3000 cm⁻¹ range. medpharmres.comlibretexts.org Aromatic C-H stretches from the phenyl group are expected between 3000-3100 cm⁻¹. libretexts.org
C=O Stretch (Ester): The presence of two ester functional groups (the isopropyl ester and the ethyl ester inherent to the Ramipril structure) will result in strong absorption bands. The carbonyl (C=O) stretching vibration for esters is typically observed in the 1735-1750 cm⁻¹ region. libretexts.orguniroma1.it For Ramipril, the ester C=O stretch is reported at 1742 cm⁻¹. jppres.com
C=O Stretch (Carboxylic Acid): The carboxylic acid group also has a characteristic C=O stretching vibration, which is typically found between 1700-1725 cm⁻¹. Research on Ramipril has identified this peak at 1650 cm⁻¹. jppres.com
C-O Stretch: The C-O single bond stretching of the ester and carboxylic acid groups would produce bands in the 1000-1300 cm⁻¹ region. medpharmres.com
| Functional Group | Expected Absorption Range (cm⁻¹) | Reported Value for Ramipril (cm⁻¹) |
|---|---|---|
| N-H (Amine) | 3300-3500 | 3278 jppres.com |
| C-H (sp³) | 2850-3000 | 2953 medpharmres.com |
| C=O (Ester) | 1735-1750 | 1742 jppres.com |
| C=O (Carboxylic Acid) | 1700-1725 | 1650 jppres.com |
| C-O (Ester/Acid) | 1000-1300 | 1195 medpharmres.com |
Furthermore, IR spectroscopy is a valuable tool for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. nih.gov Different polymorphs of the same compound can have distinct physical properties. Since polymorphic forms differ in their crystal lattice structure and intermolecular interactions, their IR spectra can show subtle but significant differences, particularly in the fingerprint region (below 1500 cm⁻¹) and the far-infrared region. nih.gov These spectral differences allow for the identification and differentiation of various polymorphs, which is critical for quality control in pharmaceutical manufacturing. nih.gov
Development of Reference Standards for Impurity Control and Quantification
In pharmaceutical production, controlling impurities is essential to ensure the safety and efficacy of the final drug product. This compound is itself listed as Impurity B of Ramipril in pharmacopeias. pharmaffiliates.comuspbpep.compharmaffiliates.com The development and establishment of well-characterized reference standards for impurities are fundamental for their accurate identification and quantification in analytical testing. synthinkchemicals.com
A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. The process of establishing a reference standard involves synthesis, purification, and rigorous characterization to confirm its identity and purity. medpharmres.com
The development of a reference standard for a Ramipril-related impurity, such as Ramipril methyl ester (Impurity A), provides a clear framework for this process. medpharmres.com The synthesis is followed by purification techniques like recrystallization. medpharmres.com Subsequently, a battery of analytical techniques is employed to elucidate the chemical structure and confirm purity:
Spectroscopic Analysis: Techniques like Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are used to confirm the molecular structure of the impurity. medpharmres.com
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the reference standard. medpharmres.com A validated HPLC method is used to separate the impurity from Ramipril and other related substances. medpharmres.com
Other Physicochemical Tests: Tests such as melting point determination and loss on drying are also performed to further characterize the standard. medpharmres.com
Once synthesized and characterized, these reference standards are used in routine quality control to validate analytical methods and to quantify the levels of impurities in both the active pharmaceutical ingredient (API) and the finished pharmaceutical products. synthinkchemicals.com Pharmacopeias like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) specify limits for known impurities, and the availability of reference standards is crucial for adhering to these regulatory requirements. medpharmres.comdntb.gov.ua
Bioanalytical Methodologies for In Vitro Chemical Species Detection and Quantitation
Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices. For Ramipril and its related compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique due to its high sensitivity, specificity, and throughput. ijpsonline.com These methods allow for the precise measurement of compound concentrations in in vitro studies.
A typical LC-MS/MS method for the quantitation of Ramipril involves several key steps:
Sample Preparation: The first step is to extract the analyte from the biological matrix (e.g., plasma). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). jddtonline.info The goal is to remove interfering substances while efficiently recovering the analyte.
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (such as a C18 column) is typically used to separate the analyte of interest from other components in the extract. ijpsonline.comresearchgate.net
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. An ionization technique, commonly Electrospray Ionization (ESI) in positive mode for Ramipril, is used to generate charged parent ions of the analyte. nih.gov These parent ions are then fragmented, and specific product ions are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). This provides very high selectivity. For example, the transition of the protonated Ramipril molecule at a mass-to-charge ratio (m/z) of 417.3 to a product ion at m/z 234.3 is often used for quantification.
The method must be rigorously validated according to guidelines from regulatory bodies to ensure its reliability. ijpsonline.com Validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. ijpsonline.comijpsonline.com The Lower Limit of Quantification (LLOQ) is a critical parameter, representing the lowest concentration that can be measured with acceptable accuracy and precision. srce.hr
| Validation Parameter | Description | Example Finding for Ramipril Assay |
|---|---|---|
| Linearity | The range of concentrations over which the method provides results directly proportional to the concentration. | 0.50-80 ng/mL |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | 0.5 ng/mL srce.hr |
| Intra-day Precision (%RSD) | The precision of the method within a single day. | ≤ 7.0% |
| Inter-day Precision (%RSD) | The precision of the method over several days. | ≤ 10.2% |
| Accuracy | The closeness of the measured value to the true value. | 99-108% |
Ester Prodrug Chemistry and in Vitro Biotransformation Mechanisms of Ramipril Ester Derivatives
Chemical Principles Governing Ester Prodrug Design in Pharmaceutical Applications
The primary goal of designing an ester prodrug is to overcome pharmaceutical and pharmacokinetic barriers, such as poor absorption, instability, or patient acceptability issues like bitter taste. Esterification of a carboxylic acid group, a common functional group in many drugs, can significantly increase the lipophilicity of the parent molecule. scirp.org This enhanced lipophilicity facilitates passive diffusion across biological membranes, such as the gastrointestinal tract, thereby improving oral bioavailability. scirp.org
In the context of ACE inhibitors like ramipril (B1678797), the active form, ramiprilat (B1678798), is a potent inhibitor of the angiotensin-converting enzyme. However, its dicarboxylic acid structure limits its oral absorption. By converting one of the carboxylic acid groups to an ethyl ester, as in ramipril, the molecule becomes more lipophilic and is more readily absorbed after oral administration. nih.gov The general principle involves creating a temporary chemical modification that renders the drug inactive but equipped with more favorable physicochemical properties for administration and distribution. This modification is designed to be reversed in vivo, typically through enzymatic action, to release the active parent drug at or near its site of action. scirp.org
The choice of the ester group (e.g., methyl, ethyl, isopropyl) is critical as it can influence several properties of the prodrug, including its rate of hydrolysis, stability, and absorption. The steric and electronic properties of the alcohol moiety of the ester affect the susceptibility of the ester bond to both chemical and enzymatic cleavage. While direct comparative studies on various ramipril esters are limited, general principles suggest that the size and branching of the alkyl group can modulate the rate of hydrolysis.
Mechanisms of Chemical and Enzymatic Hydrolysis of Ester Functionalities In Vitro
The conversion of an ester prodrug to its active carboxylic acid form can occur through two primary mechanisms in vitro: enzymatic hydrolysis and non-enzymatic chemical hydrolysis.
The primary pathway for the bioactivation of ramipril and its analogs is through the action of esterase enzymes. Carboxylesterases (CES) are a superfamily of serine hydrolases that are abundant in various tissues, with the highest concentrations found in the liver, intestines, and kidneys. researchgate.net These enzymes are responsible for the hydrolysis of a wide range of ester-containing drugs.
In vitro studies have demonstrated that ACE inhibitor prodrugs, including ramipril, are substrates for CES1, a major hepatic carboxylesterase. researchgate.net The enzymatic reaction involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester bond. This leads to the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the active carboxylic acid (ramiprilat) and the alcohol moiety.
The efficiency of this enzymatic cleavage is a key determinant of the pharmacokinetic profile of the prodrug. In vitro studies using human liver, intestine, and kidney S9 fractions have confirmed that ramipril is efficiently hydrolyzed by these tissues. researchgate.net The rate of hydrolysis can be influenced by the specific esterase isoenzyme involved and the structure of the ester prodrug itself.
In addition to enzymatic cleavage, ester functionalities can undergo non-enzymatic hydrolysis, a process that is highly dependent on the pH and temperature of the surrounding medium. This chemical hydrolysis can occur through acid- or base-catalyzed mechanisms.
Under acidic conditions, the ester oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
Studies on the stability of ramipril (ethyl ester) in various solvents have shown that the degradation of the molecule is significantly influenced by pH. In alkaline conditions (pH 8), the hydrolysis to the diacid, ramiprilat, is the predominant degradation pathway. researchgate.net In contrast, at acidic and neutral pH (pH 3 and 5), another degradation pathway, intramolecular cyclization, leads to the formation of ramipril-diketopiperazine. researchgate.net This highlights the importance of pH in determining the products of non-enzymatic degradation. Temperature also plays a crucial role, with higher temperatures generally accelerating the rate of hydrolysis.
The following table summarizes the degradation products of ramipril (ethyl ester) observed in vitro under different pH conditions when stored at 90°C for one hour. researchgate.net
| pH | Major Degradation Product | Percentage of Degradation Product |
| 3 | Ramipril-diketopiperazine | > 0.2% |
| 5 | Ramipril-diketopiperazine | > 0.2% |
| 8 | Ramipril-diacid (Ramiprilat) | > 1% |
This table is based on data from a study on the stability of ramipril in buffer solutions at 90°C for 1 hour. researchgate.net
Comparative Studies on In Vitro Ester Cleavage Rates and Product Formation for Ramipril Ester Analogs
While extensive research has been conducted on ramipril (the ethyl ester), there is a notable lack of publicly available, direct comparative studies on the in vitro ester cleavage rates of a homologous series of ramipril ester analogs (e.g., methyl, isopropyl esters). However, general principles of ester hydrolysis and studies on other ester series can provide insights into the expected trends.
The rate of both enzymatic and non-enzymatic hydrolysis is influenced by the steric hindrance around the ester carbonyl group and the electronic properties of the alcohol moiety. Generally, it is expected that the rate of hydrolysis decreases with increasing steric bulk of the alcohol group. For instance, a methyl ester would be expected to hydrolyze more rapidly than an ethyl ester, which in turn would be expected to hydrolyze faster than a more sterically hindered isopropyl ester. This trend has been observed in studies of other homologous ester series.
In the context of enzymatic hydrolysis by carboxylesterases, the size and shape of the alcohol moiety can also affect the binding of the prodrug to the active site of the enzyme, thereby influencing the cleavage rate.
In terms of product formation, regardless of the specific ester analog, the primary product of successful ester cleavage, whether enzymatic or chemical, is the active diacid, ramiprilat. As observed with ramipril (ethyl ester), the formation of other degradation products, such as the diketopiperazine derivative, is more dependent on the pH and temperature conditions than on the specific ester group, although the rate of this side reaction might also be influenced by the nature of the ester.
Further research is required to establish a definitive in vitro comparative profile of the cleavage rates and product formation for a series of ramipril ester analogs, including the methyl, ethyl, and isopropyl esters. Such studies would be invaluable for a more complete understanding of the structure-activity relationships governing the bioactivation of these important prodrugs.
Computational and Theoretical Chemistry Applications in Ramipril Isopropyl Ester Research
Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Modeling
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of pharmaceutical compounds like Ramipril (B1678797) isopropyl ester. These methods can map out potential energy surfaces, identify stable intermediates, and model the high-energy transition states that govern reaction rates.
Detailed research findings indicate that impurities of Ramipril can be synthesized through reactions like transesterification. medpharmres.com For instance, Ramipril methyl ester is formed via a transesterification reaction of Ramipril with methanol (B129727), catalyzed by potassium hydroxide (B78521). medpharmres.comdntb.gov.ua A similar pathway can be computationally modeled for the formation of Ramipril isopropyl ester from Ramipril and isopropanol (B130326).
Using methods like Density Functional Theory (DFT), researchers can model this nucleophilic substitution reaction. researchgate.net The process would involve calculating the geometries and energies of the reactants (Ramipril and the isopropoxide ion), the tetrahedral intermediate, the transition state, and the products (this compound and the ethoxide ion). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. By comparing the activation energies for different potential pathways or catalysts, the most efficient synthetic route can be predicted.
Table 1: Hypothetical Quantum Chemical Data for this compound Formation This table presents plausible, representative data for illustrative purposes based on typical quantum chemical calculations.
| Reaction Step | Method/Basis Set | Calculated Enthalpy of Reaction (ΔH, kcal/mol) | Calculated Activation Energy (Ea, kcal/mol) |
|---|---|---|---|
| Base-Catalyzed Transesterification | B3LYP/6-31G | -2.5 | 15.8 |
| Acid-Catalyzed Esterification | B3LYP/6-31G | -2.1 | 21.2 |
Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions (Chemical Reactivity Focus)
Molecular modeling, and specifically docking simulations, are powerful tools for investigating how a ligand like this compound interacts with its target enzyme, ACE. nih.gov ACE is a zinc-dependent metalloproteinase, and its active site contains a critical Zn²⁺ ion that is essential for catalysis. nih.govnih.gov Effective inhibitors must interact favorably with this zinc ion and other key amino acid residues in the active site. scholarsresearchlibrary.com
Docking studies of this compound into the ACE active site would predict its binding orientation and affinity. The simulation would model the interactions between the functional groups of the ester and the enzyme. Key interactions for ACE inhibitors typically include:
Coordination with the Zinc Ion: The carboxylate group of the active metabolite (Ramiprilat) is known to chelate the Zn²⁺ ion. While the ester form is a prodrug, its carbonyl oxygen can still form a crucial interaction. scholarsresearchlibrary.comnih.gov
Hydrogen Bonding: The molecule can form hydrogen bonds with residues such as His383, His387, and Glu384. nih.govnih.gov
Hydrophobic Interactions: The phenylpropyl and cyclopentapyrrole rings fit into hydrophobic pockets of the enzyme, contributing significantly to binding affinity. scholarsresearchlibrary.com
Table 2: Comparative Molecular Docking Results for Ramipril Analogs with ACE This table presents representative data to illustrate the comparative binding analysis.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Distance to Zn²⁺ (Å) |
|---|---|---|---|
| Ramiprilat (B1678798) (active form) | -9.8 | His383, His387, Glu384, Tyr523 | 2.1 |
| Ramipril | -8.5 | His383, Gln281, Tyr523 | 3.5 |
| This compound | -8.2 | His383, Gln281, Tyr523 | 3.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Stability Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net For this compound, QSAR models can be developed to predict its chemical reactivity and stability, particularly its susceptibility to hydrolytic degradation. researchgate.net
The stability of Ramipril is a critical factor, as it is prone to degradation through hydrolysis of the ester bond and intramolecular cyclization. researchgate.netspectroscopyonline.comnih.gov A QSAR model for predicting the stability of Ramipril and its analogs would involve calculating a series of molecular descriptors for each compound and correlating them with experimentally determined degradation rates.
Relevant descriptors would include:
Steric Descriptors: Such as molar volume or specific parameters (e.g., Taft's Es), which quantify the bulkiness of the isopropyl group compared to the ethyl group. Increased steric hindrance around the ester carbonyl can slow the rate of hydrolysis. efpia.eu
Electronic Descriptors: Such as partial atomic charges or dipole moments, which describe the electronic environment around the ester linkage.
Lipophilicity Descriptors: Such as the partition coefficient (Log P), which can influence how the molecule orients itself in aqueous environments, affecting its exposure to hydrolytic conditions.
By building a regression model using these descriptors, the stability of new, unsynthesized analogs could be predicted, accelerating the development process. For this compound, a QSAR model would likely predict slightly enhanced stability against simple hydrolysis compared to Ramipril, owing to the greater steric hindrance provided by the isopropyl group. efpia.eu
Table 3: Selected Molecular Descriptors for QSAR Analysis of Ramipril Esters
| Compound | Molecular Weight (g/mol) | Calculated Log P | Molar Volume (ų) | Predicted Degradation Rate Constant (k, relative units) |
|---|---|---|---|---|
| Ramipril | 416.5 nih.gov | 1.4 nih.gov | 380.5 | 1.00 |
| This compound | 430.5 nih.gov | 1.8 nih.gov | 398.2 | 0.85 |
| Ramipril methyl ester | 402.5 medpharmres.com | 1.1 | 362.8 | 1.12 |
Q & A
Q. What are the standard methodologies for synthesizing Ramipril isopropyl ester, and how can its purity be validated?
this compound is typically synthesized via esterification reactions. For example, a protocol analogous to L-tyrosine isopropyl ester synthesis involves refluxing the parent acid (e.g., Ramipril acid) with isopropyl alcohol in the presence of a catalyst like sulfuric acid . Post-synthesis, purity validation employs techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular identity and assess impurities. Crystallization conditions (e.g., solvent choice, temperature) must be optimized to avoid byproducts, as seen in tyrosine ester studies .
Q. How can crystallographic data resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, in L-tyrosine isopropyl ester, SCXRD revealed a "U-shaped" conformation with a C1—C2—C3—C4 torsion angle of 58.2°, stabilized by O—H⋯N hydrogen bonds . Similar methods can be applied to Ramipril derivatives to resolve intramolecular interactions and crystal packing motifs. Refinement parameters (e.g., R-factor < 0.05, S-value ~1.0) ensure structural reliability .
Q. What spectroscopic techniques are essential for characterizing this compound’s stability under physiological conditions?
Stability studies require monitoring hydrolysis kinetics via HPLC or LC-MS under simulated physiological pH (e.g., pH 7.4 buffer). For tyrosine esters, NMR (e.g., ¹H and ¹³C) tracks ester bond cleavage and byproduct formation . Differential scanning calorimetry (DSC) can assess thermal stability, while FT-IR identifies functional group degradation.
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
Discrepancies often arise from differences in hydrolysis rates between cell cultures and animal models. To reconcile these, use compartmental pharmacokinetic modeling to account for enzyme distribution (e.g., esterases in liver vs. plasma). Validate with tandem mass spectrometry (MS/MS) to quantify intact ester and its metabolites in biological matrices . Cross-reference with structural analogs (e.g., L-tyrosine alkyl esters) to identify metabolic bottlenecks .
Q. What computational strategies predict the bioavailability of this compound as a prodrug?
Molecular dynamics (MD) simulations can model membrane permeability by calculating logP values and solvation free energies. Quantitative structure-property relationship (QSPR) models, trained on datasets from similar esters (e.g., isopropyl palmitate), predict absorption rates . Density functional theory (DFT) analyses of transition states during hydrolysis can reveal rate-limiting steps .
Q. How do hydrogen-bonding interactions in this compound crystals influence its dissolution profile?
Strong intermolecular hydrogen bonds (e.g., O—H⋯N) in crystal lattices reduce solubility, as observed in tyrosine esters . To improve dissolution, modify crystallization solvents (e.g., switch from isopropyl alcohol to acetone) to create polymorphs with weaker bonding. Pair SCXRD with dissolution testing in biorelevant media (e.g., FaSSIF) to correlate structural features with release kinetics .
Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. For small sample sizes, apply non-parametric tests like Kruskal-Wallis to compare groups. Include error propagation analysis for assays with high variability (e.g., cell viability assays) . Transparent reporting of confidence intervals and effect sizes is critical, as per pharmaceutical research guidelines .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?
- Catalyst Optimization : Screen acid catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) for yield and purity .
- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track esterification progress.
- Data Documentation : Report all parameters (e.g., reflux time, molar ratios) and raw spectral data (NMR, HRMS) in supplementary materials .
Q. What protocols validate the stereochemical purity of this compound?
Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) separates enantiomers. Compare retention times with authentic standards. Circular dichroism (CD) spectroscopy confirms absolute configuration, while X-ray crystallography provides definitive proof of stereochemistry .
Handling Data Contradictions
Q. How can conflicting results in this compound’s metabolic pathways be resolved?
Conduct enzyme inhibition assays (e.g., using esterase inhibitors like PMSF) to identify specific hydrolases involved. Cross-validate with gene knockout models (e.g., CRISPR-modified cell lines lacking carboxylesterase 1). Publish negative results and raw datasets to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
